2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile
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Overview
Description
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrole ring substituted with amino, hydroxyphenyl, and phenyl groups, along with two nitrile groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction is carried out in ethanol at 50°C, leading to the formation of the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile groups can be reduced to primary amines under appropriate conditions.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: Known for their anticancer properties.
Benzoxazole Derivatives: Exhibits antimicrobial and anti-inflammatory effects.
Thiophene Derivatives: Used in organic semiconductors and pharmaceuticals.
Uniqueness
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Biological Activity
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS Number: 88745-14-6) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H12N4O. Its structure includes a pyrrole ring substituted with amino and hydroxyl groups, which are critical for its biological activity.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
Pyrrole Derivative A | 0.0039 | S. aureus |
Pyrrole Derivative B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, certain pyrrole derivatives have shown antifungal activity. For example, MIC values for antifungal activity against Candida albicans were reported between 16.69 to 78.23 µM . This suggests that the presence of specific functional groups in the pyrrole structure may enhance its interaction with fungal cell membranes.
Anticancer Potential
The anticancer properties of pyrrole derivatives are also noteworthy. Recent studies have shown that some pyrrole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the phenyl rings demonstrated enhanced antiproliferative activity compared to their unsubstituted counterparts .
Cell Line | Compound | IC50 (µM) |
---|---|---|
HeLa | Pyrrole Derivative C | 10 |
MCF-7 | Pyrrole Derivative D | 15 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amino and hydroxyl groups may facilitate hydrogen bonding and other interactions critical for biological efficacy.
Case Studies
A notable study investigated the synthesis and biological evaluation of various pyrrole derivatives, including our compound of interest. The study highlighted the importance of structural modifications in enhancing antimicrobial and anticancer activities .
In another case study focusing on the synthesis of pyrrole derivatives using a multicomponent reaction approach, researchers found that specific substitutions significantly influenced the biological activities observed .
Properties
CAS No. |
88745-14-6 |
---|---|
Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyphenyl)-1-phenylpyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O/c19-10-14-15(11-20)18(21)22(12-6-2-1-3-7-12)17(14)13-8-4-5-9-16(13)23/h1-9,23H,21H2 |
InChI Key |
WUCLUZCPGJOVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CC=C3O |
Origin of Product |
United States |
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